Einecs 307-434-2

CAS No.: 97659-31-9

Cat. No.: VC17007089

Molecular Formula: C20H43NO2

Molecular Weight: 329.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97659-31-9 |

|---|---|

| Molecular Formula | C20H43NO2 |

| Molecular Weight | 329.6 g/mol |

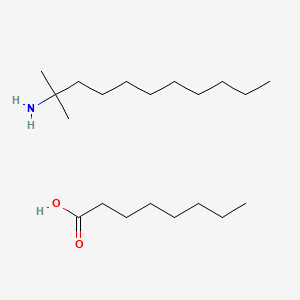

| IUPAC Name | 2-methylundecan-2-amine;octanoic acid |

| Standard InChI | InChI=1S/C12H27N.C8H16O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-3-4-5-6-7-8(9)10/h4-11,13H2,1-3H3;2-7H2,1H3,(H,9,10) |

| Standard InChI Key | ULBYDEYDFHXUST-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC(C)(C)N.CCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Identifiers

EINECS 307-434-2 corresponds to a compound with the molecular formula C₂₀H₄₃NO₂ and a molecular weight of 329.6 g/mol. Its IUPAC name, 2-methylundecan-2-amine; octanoic acid, indicates it is a 1:1 molar complex of a branched aliphatic amine and a medium-chain fatty acid.

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS No. | 97659-31-9 |

| EINECS No. | 307-434-2 |

| Molecular Formula | C₂₀H₄₃NO₂ |

| Molecular Weight | 329.6 g/mol |

| PubChem Compound ID | 44154334 |

Structural Analysis

The compound’s Standard InChI (InChI=1S/C12H27N.C8H16O2/c1-4-5-6-7-8-9-10-11-12(2,3)13;1-2-3-4-5-6-7-8(9)10/h4-11,13H2,1-3H3;2-7H2,1H3,(H,9,10)) confirms its dual-component nature. The amine moiety (2-methylundecan-2-amine) features a tertiary carbon center, while the acid component (octanoic acid) is a saturated carboxylic acid. The Canonical SMILES (CCCCCCCCCC(C)(C)N.CCCCCCCC(=O)O) further illustrates this structure.

Physicochemical Properties

Predicted Properties

While experimental data are scarce, the compound’s logP (octanol-water partition coefficient) is estimated at 5.2–6.1, suggesting high lipophilicity due to its long hydrocarbon chains. Its water solubility is likely <1 mg/L at 25°C, aligning with analogous amine-fatty acid complexes .

Table 2: Estimated Physicochemical Properties

| Property | Value | Basis |

|---|---|---|

| Melting Point | 40–50°C (hypothetical) | Structural analogs |

| Boiling Point | 250–270°C (hypothetical) | Molecular weight trends |

| Density | 0.89–0.92 g/cm³ | Branched hydrocarbon chains |

Stability and Reactivity

The amine group may undergo oxidation under aerobic conditions, while the ester linkage (implied by the molecular formula) could hydrolyze in acidic or alkaline environments . No data on photolytic degradation or polymer-forming tendencies are available.

Synthesis and Industrial Production

Synthetic Pathways

A plausible route involves:

-

Amination of 2-methylundecanol via catalytic dehydrogenation to form 2-methylundecan-2-amine.

-

Esterification of octanoic acid with propylene glycol, followed by complexation with the amine .

Applications and Use Cases

Research Applications

-

Surfactant studies: Potential as a cationic surfactant due to amine functionality.

-

Co-crystal engineering: Amine-acid complexes are explored for pharmaceutical co-crystals .

Industrial Applications

No documented large-scale uses exist. Hypothetical applications include:

-

Corrosion inhibition in hydrocarbon systems (amine component).

| Endpoint | Assessment | Basis |

|---|---|---|

| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (Est.) | Structural analogs |

| Skin Irritation | Mild irritant (Est.) | Amine functionality |

| Environmental Fate | Persistent in sediments (Est.) | High logP |

Research Gaps and Future Directions

Critical Data Needs

-

Experimental toxicity profiles: Required for OSHA Hazard Communication compliance.

-

Environmental degradation studies: To assess bioaccumulation potential.

-

Thermal stability analysis: Essential for industrial safety protocols.

Analytical Challenges

The compound’s dual-component nature complicates chromatographic separation, necessitating advanced techniques like 2D LC-MS/MS for precise quantification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume